molecular formula C12H18N2O B2625548 3-amino-N-(3-methylbutyl)benzamide CAS No. 1016705-25-1

3-amino-N-(3-methylbutyl)benzamide

Cat. No. B2625548
M. Wt: 206.289
InChI Key: GVLBLVWVHCBNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-amino-N-(3-methylbutyl)benzamide” is a chemical compound . It is similar to 3-Aminobenzamide, which is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .


Molecular Structure Analysis

The molecular structure of “3-amino-N-(3-methylbutyl)benzamide” can be found in various databases . The molecular formula is C13H20N2O, with an average mass of 220.311 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-N-(3-methylbutyl)benzamide” include its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Inhibition of Poly(ADP-Ribose) Synthesis and Cellular Effects

3-amino-N-(3-methylbutyl)benzamide is closely related to 3-aminobenzamide, which is used to study the functions of poly(adenosine diphosphate-ribose) or poly(ADP-ribose). This compound has been shown to inhibit poly(ADP-ribose) synthetase, affecting cell viability, glucose metabolism, and DNA synthesis. However, its application in research is limited by the challenge of administering a dose that inhibits the synthetase without producing additional metabolic effects (Milam & Cleaver, 1984).

Neuroleptic Activity and Anticonvulsant Properties

Benzamides, including derivatives similar to 3-amino-N-(3-methylbutyl)benzamide, have been synthesized and evaluated for their neuroleptic activity. These compounds have shown potential in treating psychosis due to their significant inhibitory effects on stereotyped behavior in rats. The introduction of specific groups to the benzamide structure enhances activity, suggesting these compounds' potential in developing potent drugs with few side effects (Iwanami et al., 1981).

Anticancer and Antiproliferative Effects

Compounds structurally related to 3-amino-N-(3-methylbutyl)benzamide have been identified as potent histone deacetylase (HDAC) inhibitors with significant antitumor activity. These compounds block cancer cell proliferation, induce histone acetylation, and promote apoptosis, highlighting their promise as anticancer drugs. One such compound, MGCD0103, has entered clinical trials, underscoring the potential therapeutic applications of benzamide derivatives in cancer treatment (Zhou et al., 2008).

Antimicrobial and Antibacterial Applications

The synthesis of N-(3-Hydroxy-2-pyridyl)benzamides, structurally similar to 3-amino-N-(3-methylbutyl)benzamide, has demonstrated antimicrobial activity against various bacteria. These compounds' ability to inhibit bacterial growth suggests their potential in developing new antibacterial agents, especially against resistant strains (Mobinikhaledi et al., 2006).

properties

IUPAC Name

3-amino-N-(3-methylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)6-7-14-12(15)10-4-3-5-11(13)8-10/h3-5,8-9H,6-7,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLBLVWVHCBNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(3-methylbutyl)benzamide

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